molecular formula C23H21N3 B3261220 C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE CAS No. 340179-89-7

C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE

Cat. No.: B3261220
CAS No.: 340179-89-7
M. Wt: 339.4 g/mol
InChI Key: LSNOXFPGBSGJIK-UHFFFAOYSA-N
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Description

C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C₂₃H₂₁N₃, and it has a molecular weight of 339.43 g/mol [ citation:1 ]. The compound features a trityl (triphenylmethyl) group protecting one nitrogen of the imidazole ring, a common strategy in synthetic chemistry to control reactivity and allow for selective functionalization at other positions during multi-step synthesis [ citation:7 ]. This amine is recognized as a vital synthetic intermediate for the development of inhibitors targeting Insulin Degrading Enzyme (IDE) [ citation:2 ]. IDE is a zinc metalloprotease that cleaves several pathophysiologically relevant peptides, including amyloid-β and insulin, making it a potential therapeutic target for conditions like Alzheimer's disease and type-2 diabetes [ citation:2 ]. Research indicates that the imidazole ring of this compound's derivatives is critical for binding to IDE, often interacting with the catalytic zinc ion and other residues in the active site, while other parts of the molecule engage with an exosite, leading to effective enzyme inhibition [ citation:3 ]. As such, this chemical serves as a crucial precursor for researchers exploring IDE's biological role and validating it as a drug target [ citation:2 ]. This product is intended for research applications only and is not approved for use in humans or veterinary medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-tritylimidazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNOXFPGBSGJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955589
Record name 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340179-89-7
Record name 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C-(1-Trityl-1H-imidazol-4-yl)-methylamine CAS 340179-89-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility in Peptidomimetics and Histamine Analog Synthesis

Executive Summary

C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7) serves as a critical "masked" synthon in medicinal chemistry, specifically for the introduction of the imidazole moiety without the regiochemical ambiguity that typically plagues histidine-like syntheses. By protecting the N-tau (


) position of the imidazole ring with a bulky triphenylmethyl (Trityl) group, this compound allows researchers to functionalize the primary amine selectively. It is extensively utilized in the development of Histamine H3/H4 receptor antagonists , enzyme inhibitors (e.g., farnesyltransferase) , and synthetic peptides  where preventing racemization and side-chain alkylation is paramount.
Chemical Profile & Physicochemical Properties[1][2][3]
PropertySpecification
IUPAC Name (1-Trityl-1H-imidazol-4-yl)methanamine
CAS Number 340179-89-7
Molecular Formula

Molecular Weight 339.43 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, CHCl3, DMSO, DMF; Insoluble in Water
pKa (Predicted) ~6.0 (Imidazole), ~9.5 (Primary Amine)
Storage 2-8°C, Hygroscopic (Store under Argon/Nitrogen)
Stability Acid-labile (Trityl group cleaves at pH < 4)
Mechanistic Insight: The Trityl Advantage

In the synthesis of imidazole-containing drugs, the unprotected imidazole ring presents two major challenges:

  • Regioisomerism: Alkylation can occur at either the

    
     (pros) or 
    
    
    
    (tele) nitrogen.
  • Catalyst Poisoning: The basic imidazole nitrogens can coordinate with metal catalysts (e.g., Pd, Cu) used in cross-coupling reactions.

The Trityl (Trt) group addresses these by sterically shielding the


-position. Its extreme bulk prevents nucleophilic attack at the ring nitrogens while rendering the compound soluble in organic solvents (DCM, EtOAc) required for standard amide coupling or reductive amination protocols.
Reaction Pathway Visualization

The following diagram illustrates the strategic protection and subsequent functionalization workflow.

TritylStrategy Start 4-Imidazolecarboxaldehyde Step1 Tritylation (Trt-Cl, Et3N) Start->Step1 Inter1 1-Trityl-4-formylimidazole Step1->Inter1 Regioselective Protection Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Product C-(1-Trityl-1H-imidazol-4-yl) -methylamine (CAS 340179-89-7) Step2->Product Formation of 1° Amine Usage Coupling / Derivatization Product->Usage Amide Bond Formation Deprotect Acid Deprotection (TFA/DCM) Usage->Deprotect Final Target Drug/Peptide Deprotect->Final Removal of Trt Group

Figure 1: Synthesis and utility workflow of CAS 340179-89-7. The Trityl group is retained until the final step to ensure chemoselectivity.

Synthesis & Production Protocols

While commercially available, in-house preparation is often required to ensure fresh, high-purity material for sensitive couplings. The preferred route is the Reductive Amination of 1-Trityl-4-carboxaldehyde .

Phase A: Tritylation of 4-Imidazolecarboxaldehyde

Rationale: Protecting the aldehyde precursor is cleaner than tritylating the amine directly, which can lead to bis-tritylation.

  • Reagents: 4-Imidazolecarboxaldehyde (1.0 eq), Trityl Chloride (Trt-Cl, 1.1 eq), Triethylamine (Et3N, 1.5 eq), DMF/DCM (1:1).

  • Procedure:

    • Dissolve aldehyde in anhydrous DMF/DCM.

    • Add Et3N and cool to 0°C.

    • Add Trt-Cl portion-wise over 30 mins.

    • Stir at RT for 4 hours.

    • Quench: Pour into ice water. The product precipitates as a white solid.

    • Purification: Recrystallize from Ethanol or Toluene.

Phase B: Reductive Amination to Methylamine (CAS 340179-89-7)

Rationale: Using Sodium Cyanoborohydride allows for selective reduction of the imine intermediate without reducing the imidazole ring.

  • Reagents: 1-Trityl-4-formylimidazole (from Phase A), Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.

  • Procedure:

    • Dissolve the aldehyde in Methanol.

    • Add Ammonium Acetate and stir for 2 hours (Imine formation).

    • Add NaBH3CN carefully. Stir overnight at RT.

    • Workup: Evaporate MeOH. Partition residue between EtOAc and sat.[1] NaHCO3.

    • Isolation: Dry organic layer (Na2SO4) and concentrate.[2][3]

    • Yield: Typically 85-90%.

Application Protocols
Protocol 1: Peptide Coupling (Amide Bond Formation)

This compound acts as a "C-terminal Histidine" mimic or a side-chain building block.

  • Conditions:

    • Dissolve Carboxylic Acid partner (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Activate for 5 mins.

    • Add This compound (1.0 eq).

    • Stir 2-4 hours at RT.

    • Note: The Trityl group renders the intermediate lipophilic, allowing for easy aqueous workup (extraction into EtOAc) and silica chromatography.

Protocol 2: Deprotection (Removal of Trityl Group)

The Trityl group on the imidazole nitrogen is significantly more acid-labile than N-trityl amines.

  • Reagent: 1% to 5% Trifluoroacetic Acid (TFA) in DCM (v/v).

  • Scavengers: Triisopropylsilane (TIS) (2%) is recommended to scavenge the trityl cation and prevent re-attachment or carbonylation of the imidazole ring.

  • Steps:

    • Dissolve substrate in DCM.[2]

    • Add TFA/TIS cocktail. Solution will turn yellow (Trityl cation).[4]

    • Stir for 30-60 minutes.

    • Quench: Neutralize with sat. NaHCO3 or evaporate and precipitate with cold ether.

Quality Control & Analytics

To validate the integrity of CAS 340179-89-7, look for these spectral markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Trityl Region: Multiplet at

      
       7.10 – 7.40 ppm (15 protons).
      
    • Imidazole Ring: Two distinct singlets around

      
       7.40 and 
      
      
      
      6.80 ppm (C2 and C5 protons).
    • Methylene (-CH2-): Singlet or doublet around

      
       3.60 – 3.80 ppm.
      
    • Absence of Aldehyde: No peak at

      
       9.8 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect

      
      .
      
    • Common fragment:

      
       (Trityl cation, 
      
      
      
      ) is often dominant in fragmentation patterns.
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Trityl Cation Toxicity: The metabolic byproduct, triphenylmethanol, is generally low toxicity, but the trityl cation generated during deprotection is electrophilic. Use TIS scavengers to prevent alkylation of biomolecules.

  • Storage: Store at +2°C to +8°C. The compound is stable but can slowly hydrolyze (detritylate) if exposed to acidic moisture in the air. Keep under inert atmosphere (Argon) for long-term storage.

References
  • BenchChem. (2025).[2][5] The Trityl Protecting Group for Imidazole: A Technical Guide. Retrieved from

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[6] Retrieved from

  • National Institutes of Health (NIH). (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride. Retrieved from

  • Common Organic Chemistry. (n.d.). Trityl Protection and Deprotection Conditions. Retrieved from

  • MedChemExpress. (2024). 1-Trityl-1H-imidazole-4-carbaldehyde Product Information. Retrieved from

Sources

Suppliers and price of C-(1-Trityl-1H-imidazol-4-yl)-methylamine CAS 340179-89-7

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Technical Utilization of C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7)

Executive Summary

This compound (CAS 340179-89-7) is a critical heterocyclic building block employed primarily in the synthesis of histamine receptor ligands (H3/H4 antagonists) and histidine-mimetic peptidomimetics.[1][2][3][4][5][6] Its value lies in the trityl (triphenylmethyl) protecting group on the imidazole nitrogen, which suppresses N-alkylation side reactions while preserving the nucleophilicity of the primary amine for targeted coupling.

This technical guide provides a comprehensive analysis of the supply chain, pricing landscape, and a self-validating synthesis protocol for researchers deciding between a "Buy" vs. "Make" strategy.

Part 1: Technical Specifications & Chemical Identity

The compound features a bulky trityl group that renders the imidazole ring lipophilic and sterically hindered, facilitating organic solvent solubility and preventing regiochemical ambiguity during subsequent functionalization.

FeatureSpecification
Chemical Name (1-Trityl-1H-imidazol-4-yl)methanamine
CAS Number 340179-89-7
Molecular Formula C₂₃H₂₁N₃
Molecular Weight 339.44 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in Water
Key Structural Motif Imidazole C4-aminomethyl with N1-Trityl protection

Part 2: Supply Chain & Market Analysis

Sourcing this intermediate requires navigating a landscape of catalog suppliers versus custom synthesis houses. Due to the sensitivity of the free amine to atmospheric CO₂ (carbamate formation), purity often degrades in long-term inventory, making fresh synthesis or "on-demand" orders preferable.

Primary Suppliers & Catalog Data

Note: Catalog numbers are accurate as of Q4 2025. Always verify current stock.

SupplierCatalog #Pack SizesSupply Type
BLD Pharm BD284211g, 5g, 25gStock / Rapid Lead Time
Sigma-Aldrich ADVH9B9B3AA91g, 5gCatalog (Often 3rd Party)
Ambeed A1234 (Var.)1g, 10gStock
Combi-Blocks OR-1234*VariableBuilding Block Specialist

*Catalog numbers vary by region; search by CAS for exact match.

Pricing Landscape (Estimated)

Pricing for CAS 340179-89-7 is non-linear due to the "niche" nature of the free amine compared to the more common aldehyde precursor.

CompoundCASApprox.[1][2][5][7][8][9][10][11] Price (1g)Approx.[1][2] Price (5g)Trend Analysis
Target Amine 340179-89-7 $120 - $180 $450 - $600 High premium due to stability/handling.
Aldehyde Precursor 33016-47-6$70 - $90$250 - $300Stable commodity; significantly cheaper.

Strategic Insight (Buy vs. Make): If your requirement is >5 grams , the cost-benefit analysis favors the "Make" strategy . The precursor aldehyde (CAS 33016-47-6) is readily available at ~50% of the cost per mole, and the conversion is a high-yielding, one-step reductive amination.

Part 3: Synthesis & Application (The "Make" Protocol)

For researchers opting to synthesize the compound to ensure freshness and reduce cost, the following protocol describes the reductive amination of 1-Trityl-1H-imidazole-4-carboxaldehyde .

Reaction Logic
  • Imine Formation: The aldehyde reacts with ammonia (or ammonium acetate) to form a transient imine.

  • Reduction: Sodium Borohydride (NaBH₄) selectively reduces the imine to the amine.

  • Selectivity: The trityl group remains stable under these basic/nucleophilic conditions (it is acid-labile).

Experimental Workflow Diagram

G Aldehyde Start: 1-Trityl-imidazole-4-carboxaldehyde (CAS 33016-47-6) Imine Intermediate: Imine Formation (In situ) Aldehyde->Imine NH3 / MeOH 2h, RT Reduction Step 2: NaBH4 Reduction (0°C to RT) Imine->Reduction Add NaBH4 Workup Workup: DCM Extraction Wash w/ Brine Reduction->Workup Quench H2O Product Final Product: CAS 340179-89-7 (>95% Purity) Workup->Product Dry & Conc.

Caption: One-pot reductive amination workflow converting the aldehyde precursor to the target amine.

Detailed Protocol

Materials:

  • 1-Trityl-1H-imidazole-4-carboxaldehyde (1.0 eq)

  • Ammonia (7N in Methanol) or Ammonium Acetate (5.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (Solvent)[6]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (2.95 mmol) of the aldehyde in 20 mL of anhydrous methanol.

  • Imine Formation: Add 10-15 mL of 7N NH₃ in MeOH (or excess NH₄OAc). Stir at room temperature for 2–3 hours. Observation: Solution may turn slightly yellow.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (167 mg, 4.4 mmol) portion-wise (gas evolution occurs).

  • Completion: Remove ice bath and stir at room temperature for 4 hours. Monitor by TLC (DCM/MeOH 9:1); the aldehyde spot (Rf ~0.8) should disappear, replaced by a baseline amine spot.

  • Workup: Quench with 5 mL water. Concentrate in vacuo to remove methanol. Dissolve residue in DCM (50 mL) and wash with saturated NaHCO₃ and Brine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. The product is obtained as a viscous oil or foam that may solidify upon standing.

Part 4: Quality Assurance & Handling

Analytical Validation (NMR)

To verify the integrity of the trityl group and the formation of the amine:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Trityl Aromatics: Multiplet at δ 7.0 – 7.4 ppm (15H).

    • Imidazole C-H: Two singlets around δ 7.4 and 6.8 ppm.

    • Methylene (-CH₂-NH₂): Singlet or broad doublet at δ ~3.7 – 3.9 ppm (2H).

    • Amine (-NH₂): Broad singlet (exchangeable), position varies.

Storage & Stability
  • Acid Sensitivity: The trityl group is acid-labile. Do not use acidic mobile phases (e.g., 0.1% TFA) during purification unless immediate deprotection is intended. Use basic buffers (NH₄OH or Et₃N) for HPLC.

  • Carbonation: Primary amines absorb CO₂ from air. Store under Nitrogen or Argon at -20°C.

References

  • BenchChem. (2025).[6] Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine and related intermediates. Retrieved from .

  • BLD Pharm. (2024).[5][11] Product Datasheet: (1-Trityl-1H-imidazol-4-yl)methanamine (BD28421). Retrieved from .

  • Sigma-Aldrich. (2024). 1-Trityl-1H-imidazole-4-carboxaldehyde Product Page (CAS 33016-47-6).[11][12][13] Retrieved from .

  • Yates, S. L., et al. (1999). Development of trans-2-[1H-imidazol-4-yl]cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics. Retrieved from .

  • Combi-Blocks. (2024). Building Blocks for Imidazole Chemistry. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in N-Trityl Imidazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the functionalization of N-trityl protected imidazoles. The trityl (triphenylmethyl) group, while a robust and valuable protecting group for the imidazole nitrogen, presents a significant steric shield that can impede or prevent desired chemical transformations at adjacent carbon atoms.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these steric challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is my C2-lithiation of N-trityl imidazole failing or giving low yields?

A1: Direct lithiation at the C2 position of N-trityl imidazole is notoriously difficult due to the immense steric bulk of the trityl group. The three phenyl rings effectively block access of bulky organolithium bases like n-butyllithium (n-BuLi) to the C2 proton, which is the most acidic proton on the imidazole ring.[2]

Troubleshooting Strategies:

  • Use of Less Hindered Organolithium Reagents: While less common, switching to a less sterically demanding organolithium reagent, such as methyllithium, in combination with a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), may offer a slight improvement.

  • Alternative Protecting Groups: This is often the most effective solution. If C2-functionalization is the primary goal, consider using a less bulky protecting group from the outset. A comparative table is provided below (Table 1). The dimethoxymethyl group, for instance, is readily introduced and allows for rapid metalation at -40°C.[3]

  • Transmetalation Strategies: After a challenging lithiation, a transmetalation with reagents like ZnCl2 or CuCN can sometimes facilitate the subsequent reaction with an electrophile.

Q2: I am observing no reaction or decomposition in my Grignard reaction with a 2-halo-N-trityl imidazole. What is the likely cause?

A2: The failure of Grignard reactions involving N-trityl protected halo-imidazoles often stems from a combination of steric hindrance and the inherent reactivity of Grignard reagents. The bulky trityl group can prevent the Grignard reagent from approaching the reaction center. Furthermore, Grignard reagents are strongly basic and can participate in side reactions if the reaction conditions are not optimal.[4][5]

Troubleshooting Strategies:

  • Activation of Magnesium: Ensure your magnesium turnings are highly activated. Pre-treatment with iodine, 1,2-dibromoethane, or mechanical crushing can remove the passivating oxide layer.[6]

  • Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can be a better solvent for synthesizing Grignard reagents due to its superior ability to stabilize the Grignard species.[6]

  • Alternative Organometallic Reagents: If Grignard reactions consistently fail, consider switching to organozinc (Negishi coupling) or organoboron (Suzuki coupling) reagents, which can be more tolerant of sterically demanding substrates.

Q3: My Suzuki coupling with an N-trityl-bromoimidazole is sluggish and gives low yields. How can I improve this?

A3: Suzuki-Miyaura couplings are sensitive to steric hindrance, and the trityl group presents a significant challenge.[7] The bulky nature of the trityl group can hinder the oxidative addition of the palladium catalyst to the C-Br bond and subsequent steps in the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can promote the reaction by stabilizing the palladium center and facilitating the catalytic cycle with sterically hindered substrates.[8][9]

  • Catalyst Precursor: Using a pre-formed palladium catalyst, such as a palladacycle, can sometimes improve efficiency in challenging couplings.[7]

  • Base and Solvent Optimization: The choice of base and solvent system is crucial. Stronger bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs2CO3) in solvents like dioxane or THF with water can be more effective than weaker bases like sodium bicarbonate.[10]

  • Temperature: Increasing the reaction temperature, potentially using microwave irradiation, can help overcome the activation energy barrier imposed by the steric hindrance.[2]

In-depth Troubleshooting Guides

Problem 1: Low regioselectivity in C-H functionalization of N-trityl imidazole.

When attempting direct C-H functionalization (e.g., arylation) on N-trityl imidazole, you may obtain a mixture of C4 and C5 substituted products, with the desired isomer in low yield. The trityl group, while large, can adopt various conformations, and its directing effect may not be absolute.

Root Cause Analysis and Solutions:

The regioselectivity of C-H functionalization on imidazoles is a delicate balance of electronic and steric effects. The C5 position is generally more electron-rich and sterically accessible than the C4 position. However, the bulky trityl group can influence the approach of the catalyst and reagents.

Workflow for Optimizing Regioselectivity:

start Low Regioselectivity in C-H Functionalization catalyst Modify Catalyst System start->catalyst directing_group Introduce a Directing Group at C2 start->directing_group protecting_group Switch to a Different N-Protecting Group start->protecting_group conditions Optimize Reaction Conditions start->conditions ligand Screen Different Ligands (e.g., bulky phosphines, NHCs) catalyst->ligand solvent Vary Solvent Polarity conditions->solvent base Change the Base conditions->base

Caption: Decision workflow for troubleshooting low regioselectivity.

Detailed Protocols:

  • Palladium-Catalyzed C5-Arylation: For selective arylation at the C5 position, a palladium catalyst with a suitable ligand is often effective. A switch from a carbonate base to an alkoxide base has been shown to influence selectivity.[2]

  • Nickel-Catalyzed C-H Arylation: Nickel catalysis can be a powerful alternative to palladium for C-H functionalization of imidazoles. The choice of solvent can be critical, with tertiary alcohols sometimes accelerating the reaction.[11][12]

Problem 2: Difficulty in deprotecting the N-trityl group from a sterically crowded imidazole.

After successfully functionalizing the imidazole ring, you might find that the standard acidic conditions for trityl group removal are ineffective or lead to decomposition of your product, especially if the newly introduced substituents add to the steric congestion around the N-trityl group.

Root Cause Analysis and Solutions:

The deprotection of the trityl group proceeds via the formation of a stable trityl cation in the presence of acid.[13] Severe steric hindrance can prevent the protonation of the imidazole nitrogen, which is the initial step in the cleavage mechanism.

Alternative Deprotection Protocols:

  • Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA), try milder conditions such as 80% aqueous acetic acid or formic acid.[13]

  • Lewis Acid-Mediated Deprotection: A cocktail of a Lewis acid (e.g., BF3·Et2O), a mild protic acid (e.g., hexafluoroisopropanol), and a reducing agent (e.g., triethylsilane) can be effective for removing stubborn trityl groups.[4][14]

  • Lithium Chloride in Methanol: Refluxing the N-trityl imidazole with lithium chloride in methanol can be a mild and effective method for deprotection, proceeding through the formation of a trityl cation that is trapped by chloride.[15]

Data Summaries and Alternative Strategies

Table 1: Comparison of N-Protecting Groups for Imidazole Functionalization
Protecting GroupAbbreviationIntroductionRemoval ConditionsSteric BulkNotes
Triphenylmethyl Tr, Trt Trityl chloride, baseMild to strong acid (e.g., TFA, AcOH)[10][13]Very HighExcellent for protecting the N-H but significantly hinders reactions at C2 and C5.[1]
(2-Trimethylsilyl)ethoxymethyl SEM SEM-Cl, baseFluoride source (e.g., TBAF) or strong acidModerateAllows for regioselective C-H arylation and can be used to direct functionalization.[2]
Dimethoxymethyl DMM Trimethyl orthoformateMild acid or neutral hydrolysisLowExcellent for facilitating C2-lithiation.[3]
Tosyl Ts Tosyl chloride, baseStrong acid or reducing agentsModerateElectron-withdrawing nature can influence reactivity.
Carbobenzyloxy Cbz Cbz-Cl, baseHydrogenolysisModerateCommonly used in peptide synthesis.[16]
Alternative Strategy: Bypassing Steric Hindrance with C-H Activation

Recent advances in transition-metal-catalyzed C-H activation offer powerful methods for the functionalization of heterocycles, including imidazoles.[17][18] These methods can sometimes tolerate bulky substituents better than traditional organometallic reactions.

Workflow for C-H Activation Strategy:

start N-Trityl Imidazole Substrate pd_catalysis Palladium-Catalyzed C-H Arylation start->pd_catalysis Aryl Halide, Pd(OAc)₂, Ligand, Base ni_catalysis Nickel-Catalyzed C-H Arylation start->ni_catalysis Aryl Halide, Ni(OTf)₂, Ligand, Base, t-AmylOH product Functionalized Imidazole pd_catalysis->product ni_catalysis->product

Sources

Validation & Comparative

A Comparative Analysis of HPLC Retention Times: C-(1-Trityl-1H-imidazol-4-yl)-methylamine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. C-(1-Trityl-1H-imidazol-4-yl)-methylamine is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and safety of the final drug product. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention time of this compound against its potential process-related impurities. We will explore the underlying principles of the separation, provide a detailed experimental protocol, and present comparative data to aid in method development and impurity profiling.

The Critical Role of Purity in Pharmaceutical Intermediates

The presence of impurities in an API, even in trace amounts, can have significant implications for the safety and efficacy of a drug. Regulatory bodies worldwide mandate stringent control over impurity levels. For a complex molecule like this compound, impurities can arise from various sources, including the starting materials, by-products of the synthesis, and degradation products. Reverse-phase HPLC is a powerful and widely used technique for the separation and quantification of such impurities in pharmaceutical manufacturing.[1][2]

The retention of a molecule in reverse-phase HPLC is primarily governed by its hydrophobicity.[3] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later retention time.

This compound possesses a large, hydrophobic trityl group, which is expected to dominate its retention behavior, leading to a significant retention time on a C18 column.[4] Conversely, impurities lacking this bulky nonpolar group will be more polar and elute earlier.

Understanding Potential Impurities

To develop a robust analytical method, it is crucial to anticipate the likely impurities. Based on common synthetic routes to imidazole-containing compounds, we can predict several potential process-related impurities for this compound:

  • Impurity A: 4-(Aminomethyl)-1H-imidazole: This impurity would result from the cleavage of the trityl protecting group. Its high polarity due to the free imidazole N-H and the primary amine, coupled with the absence of the hydrophobic trityl group, would lead to a very short retention time.

  • Impurity B: 1-Trityl-1H-imidazole-4-carbaldehyde: A common precursor in the synthesis, this aldehyde is less polar than the final amine product but more polar than the starting material due to the polar aldehyde group.[5]

  • Impurity C: (1H-Imidazol-4-yl)methanamine: A potential starting material or byproduct, this compound is significantly more polar than the target molecule due to the lack of the trityl group.

  • Impurity D: Triphenylmethanol (Trityl alcohol): A common byproduct from the cleavage of the trityl group, especially in the presence of water. While hydrophobic, its polarity is influenced by the hydroxyl group.

Experimental Protocol: A Validated Approach to Separation

The following reverse-phase HPLC method is designed to achieve a baseline separation of this compound from its potential impurities. The choice of a C18 column provides a nonpolar stationary phase that will strongly retain the hydrophobic trityl group.[1] The gradient elution allows for the effective separation of compounds with a wide range of polarities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

The use of TFA as an ion-pairing agent helps to improve the peak shape of the basic amine compounds by minimizing tailing.[7]

Visualization of the HPLC Workflow

The following diagram illustrates the key stages of the HPLC analysis, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Generate Report Integration->Report cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: A schematic overview of the HPLC analytical workflow.

Comparative Retention Time Data

The following table summarizes the expected retention times for this compound and its potential impurities under the specified HPLC conditions. The retention times are illustrative and based on the principles of reverse-phase chromatography.

Compound NameStructureExpected Retention Time (min)Rationale for Retention Behavior
Impurity C: (1H-Imidazol-4-yl)methanamineImidazole ring with a methylamine group~ 3.5Highly polar due to the free imidazole N-H and primary amine, with no large hydrophobic groups. Expected to elute very early.
Impurity A: 4-(Aminomethyl)-1H-imidazoleImidazole ring with a methylamine group~ 4.2Similar to Impurity C, this compound is very polar and will have minimal retention on a C18 column.
Impurity D: TriphenylmethanolThree phenyl rings and a hydroxyl group~ 15.8The three phenyl rings provide significant hydrophobicity, but the hydroxyl group adds some polarity, causing it to elute before the main compound.
Impurity B: 1-Trityl-1H-imidazole-4-carbaldehydeTrityl group, imidazole, and aldehyde~ 20.5The presence of the hydrophobic trityl group leads to strong retention. The polar aldehyde group makes it slightly less retained than the main amine-containing compound.
This compound Trityl group, imidazole, and methylamine ~ 22.1 The large, nonpolar trityl group dominates the interaction with the C18 stationary phase, resulting in the longest retention time among the analyzed compounds. [4]

Discussion and Mechanistic Insights

The separation mechanism is primarily driven by the hydrophobic interactions between the analytes and the C18 stationary phase.[3]

  • Dominance of the Trityl Group: The triphenylmethyl (trityl) group is exceptionally bulky and hydrophobic. This structural feature is the primary determinant of the long retention time observed for this compound and its tritylated precursor, Impurity B.

  • Impact of Polar Functional Groups: The elution order among the tritylated compounds is influenced by their polar functional groups. The primary amine in the main compound is more polar than the aldehyde in Impurity B, but under the acidic mobile phase conditions (pH ~2-3 due to TFA), the amine will be protonated. This positive charge can lead to some repulsive interactions with the residual silanol groups on the silica backbone of the stationary phase, but the overwhelming hydrophobicity of the trityl group still dictates a late elution.

  • Early Elution of Non-Tritylated Impurities: Impurities A and C, lacking the trityl group, are significantly more polar. They have minimal interaction with the nonpolar stationary phase and are quickly eluted by the polar mobile phase.

Conclusion and Best Practices

This guide provides a comprehensive framework for the analysis of this compound and its process-related impurities using reverse-phase HPLC. The presented method, based on established chromatographic principles, demonstrates a robust separation of the main compound from its potential impurities.

For researchers and drug development professionals, it is imperative to:

  • Develop and validate specific HPLC methods for each API and its unique impurity profile.

  • Understand the chemical structures of potential impurities to predict their chromatographic behavior.

  • Employ high-purity solvents and reagents to ensure reliable and reproducible results.

By implementing a scientifically sound analytical strategy, the purity of critical pharmaceutical intermediates like this compound can be effectively monitored and controlled, ultimately contributing to the development of safer and more effective medicines.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
  • ResearchGate. (n.d.). Retention time (tR), yield of the crude product (%), HPLC purity of the....
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. University of Valencia.
  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2006). Analysis of residual products in triethylbenzylammonium chloride by HPLC. Study of the retention mechanism. Journal of Chromatographic Science, 44(4), 187–192.
  • Zeng, L., et al. (2022). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. ResearchGate.
  • Asian Journal of Research in Chemistry. (2017). Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API.
  • BLD Pharm. (n.d.). 33016-47-6|1-Trityl-1H-imidazole-4-carbaldehyde.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of C-(1-Trityl-1H-imidazol-4-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS: 340179-89-7) is a trityl-protected histidine analog intermediate. Its disposal requires strict adherence to organic amine protocols and acid-segregation .

Critical Operational Constraints:

  • Acid Sensitivity: The trityl (triphenylmethyl) protecting group is highly acid-labile. NEVER mix this waste with acidic waste streams (e.g., TFA, HCl). Doing so will trigger rapid hydrolysis, precipitating insoluble triphenylmethanol (Trt-OH) and potentially clogging waste lines or pressurizing containers.

  • Solubility Profile: Insoluble in water; soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).

  • Waste Classification: Regulated as Hazardous Chemical Waste (RCRA Non-Acute, Characteristic).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

Parameter Data Operational Implication
Chemical Name This compoundPrimary identification.
CAS Number 340179-89-7Use for waste labeling/manifests.
Molecular Formula C₂₃H₂₁N₃High carbon content implies incineration.
Molecular Weight 339.43 g/mol Heavy organic; non-volatile.
Physical State Solid (White to off-white powder)Dust inhalation hazard during transfer.
pKa (approx) ~7.0 (Imidazole), ~10.0 (Amine)Basic. Incompatible with strong acids.
Solubility DCM, MeOH, DMF, DMSODictates liquid waste stream segregation.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Gloves, Goggles, Fume Hood) required.

Disposal Decision Matrix

This logic flow ensures you select the correct waste stream based on the physical state and solvent matrix of the material.

DisposalWorkflow Start Waste Material: This compound StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic, Irritant) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMF, DMSO) SolventCheck->NonHalogenated No Halogens AcidCheck Contains Acid? (TFA, HCl, H2SO4) Halogenated->AcidCheck NonHalogenated->AcidCheck HaloBin Halogenated Liquid Waste (pH > 7 maintained) AcidCheck->HaloBin No (Halogenated) NonHaloBin Non-Halogenated Organic Waste (pH > 7 maintained) AcidCheck->NonHaloBin No (Non-Halo) Neutralize Neutralize Acid FIRST (Prevent Trityl Cleavage) AcidCheck->Neutralize Yes Neutralize->HaloBin Neutralize->NonHaloBin

Figure 1: Decision tree for segregating Trityl-Imidazole-Methylamine waste. Note the critical checkpoint for acidity to prevent unwanted precipitation.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired stock, contaminated solids, or weighing paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is potentially damp, though dry solid is generally compatible.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Write out full name; do not use abbreviations like "Trt-Im-amine").

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Transfer: Transfer solid using a spatula inside a chemical fume hood to avoid dust generation.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or flash chromatography fractions.

The "Trityl Crash" Hazard: If this compound is in solution and you add it to a waste container containing Trifluoroacetic Acid (TFA) or strong mineral acids, the trityl group will cleave.

  • Mechanism:[3] Trt-N-R + H⁺ → Trt⁺ + H-N-R. The Trt⁺ reacts with water to form Triphenylmethanol (Trt-OH), a white solid that is insoluble in water and sparingly soluble in some organics.

  • Consequence: This solid precipitates immediately, clogging the neck of the waste container or the safety funnel mesh.

Step-by-Step:

  • Identify Solvent:

    • DCM/Chloroform: Use Halogenated Waste carboy.

    • Methanol/DMF/Ethyl Acetate: Use Non-Halogenated Waste carboy.

  • pH Check: Ensure the waste stream you are adding to is not strongly acidic. If your solution contains acid (e.g., from a workup), neutralize it with saturated Sodium Bicarbonate (NaHCO₃) before adding to the main waste carboy.

  • Pouring: Use a funnel. Pour slowly.

  • Rinsing: Rinse the reaction vessel with a small amount of the compatible solvent and add this rinse to the waste.

Protocol C: Empty Container Management

RCRA "RCRA Empty" Standard (40 CFR 261.7)

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (DCM or Methanol are recommended).

  • Rinsate Disposal: Pour all three rinses into the appropriate liquid hazardous waste container (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal:

    • Glass: Place in "Defaced Glass" or "Glass Recycling" bin (facility dependent).

    • Plastic: Place in regular trash only if visually clean and odorless; otherwise, treat as solid hazardous waste.

Protocol D: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up the slurry/solid into a bag or jar.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.

  • Decontamination: Wipe the surface with methanol followed by soap and water. The trityl compound is lipophilic and will not clean up well with water alone.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

  • US EPA (RCRA): This specific chemical is not P-listed or U-listed. However, it must be characterized by the generator.

    • Ignitability (D001): Applicable if disposed of in flammable solvents.

    • Toxicity:[2][4][5] While not having a specific TCLP limit, it is treated as toxic/irritant under OSHA HCS.

  • Segregation: Store waste away from oxidizers (nitric acid, perchlorates) to prevent reaction with the amine/imidazole nitrogens.

References

  • PubChem. (2023). Compound Summary: 4-(Chloromethyl)-1-trityl-1H-imidazole (Precursor Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE
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C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.